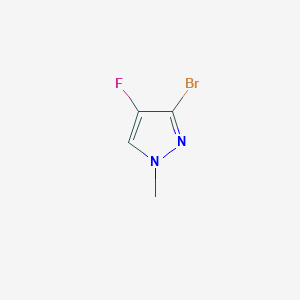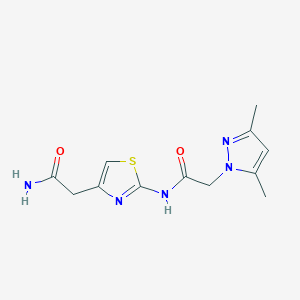
2-(2-(4-クロロフェノキシ)アセチルアミノ)-5-フェニルチオフェン-3-カルボン酸アミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(4-Chlorophenoxy)acetamido)-5-phenylthiophene-3-carboxamide is a useful research compound. Its molecular formula is C19H15ClN2O3S and its molecular weight is 386.85. The purity is usually 95%.
BenchChem offers high-quality 2-(2-(4-Chlorophenoxy)acetamido)-5-phenylthiophene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-(4-Chlorophenoxy)acetamido)-5-phenylthiophene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗炎症薬開発
炎症は、体にとって外部のストレスに対する自然な反応ですが、過剰な炎症は、関節リウマチ、癌、糖尿病、アレルギー、感染症などの疾患につながる可能性があります。研究者は、最小限の副作用を持つ新規抗炎症薬の開発に焦点を当てています。 1つのアプローチは、シクロオキシゲナーゼ (COX) とリポキシゲナーゼ (LOX) の両方を選択的に阻害することに関与します。2-(2-(4-クロロフェノキシ)アセチルアミノ)-5-フェニルチオフェン-3-カルボン酸アミドは、この目的のための潜在的な候補となる可能性があります .
プロスタグランジンE2 (PGE2) 阻害
PGE2は、炎症において重要な役割を果たしています。この化合物は、PGE2の合成を標的にすることにより、痛み、発熱、浮腫などの炎症関連症状の管理に役立つ可能性があります。 研究者は、PGE2阻害剤としてのその可能性を探っています .
構造に基づく創薬
コンピュータ支援創薬 (CADD) 技術は、新規LOX阻害剤とCOX阻害剤を作成するために使用されてきました。 これらのアプローチは、計算ツールを活用して結合親和性を予測し、自由エネルギーを推定し、薬物構造を最適化します。2-(2-(4-クロロフェノキシ)アセチルアミノ)-5-フェニルチオフェン-3-カルボン酸アミドは、そのような研究にとって貴重な候補となる可能性があります .
抗菌および抗癌特性
この化合物の誘導体の薬理学的活性を研究する取り組みが行われています。 研究者は、その抗菌剤としての可能性と、病原体および癌細胞による薬物耐性を克服する能力を調べています .
結晶学的解析
N-(2-(2-(4-クロロフェノキシ)アセチルアミノ)フェニル)-1H-インドール-2-カルボン酸アミドの結晶構造が決定されました。 このような構造的洞察は、生物学的標的との相互作用を理解するのに役立ちます .
Safety and Hazards
生化学分析
Biochemical Properties
The compound 2-(2-(4-Chlorophenoxy)acetamido)-5-phenylthiophene-3-carboxamide may participate in biochemical reactions by interacting with enzymes, proteins, and other biomolecules
Cellular Effects
It may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
特性
IUPAC Name |
2-[[2-(4-chlorophenoxy)acetyl]amino]-5-phenylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3S/c20-13-6-8-14(9-7-13)25-11-17(23)22-19-15(18(21)24)10-16(26-19)12-4-2-1-3-5-12/h1-10H,11H2,(H2,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVXVFLCOVSIIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)COC3=CC=C(C=C3)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-((4-fluorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)propanamide](/img/structure/B2505336.png)

![1-(Chloromethyl)-3-(2-fluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2505338.png)
![N'-[2-(methylsulfanyl)phenyl]-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2505341.png)



![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-tosylacetamide](/img/structure/B2505346.png)

![2-(4-chlorobenzamido)-N-(3-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2505353.png)
![3-((3-chlorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2505354.png)

